2-(4-Fluoro-3-hydroxyphenyl)acetic acid
Description
2-(4-Fluoro-3-hydroxyphenyl)acetic acid (CAS: 2354096-52-7) is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₅FO₄ and a molecular weight of 184.12 g/mol . Its structure comprises a phenyl ring substituted with a hydroxyl (-OH) group at the 3-position, a fluorine atom at the 4-position, and an acetic acid (-CH₂COOH) side chain at the 2-position. The fluorine and hydroxyl groups confer distinct electronic and steric properties, influencing its solubility, acidity, and reactivity.
Properties
CAS No. |
31338-68-8 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
SRWPTQILYBZQDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures that the process is both effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-hydroxybenzoic acid.
Reduction: Formation of 2-(4-fluoro-3-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-(4-Fluoro-3-hydroxyphenyl)acetic acid with structurally related acetic acid derivatives:
Key Observations :
- Electronic Effects: Fluorine (electron-withdrawing) and hydroxyl (-OH, electron-donating) create a polarized aromatic ring, enhancing acidity compared to non-fluorinated analogs. Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid exerts a stronger electron-withdrawing effect, further distorting bond angles .
- Hydrogen Bonding : Compounds with hydroxyl (-OH) or carboxylic (-COOH) groups form robust intermolecular interactions. For example, 2-(2-Methoxyphenyl)acetic acid crystallizes as dimers via O–H⋯O bonds, whereas methoxy-substituted analogs prioritize weaker C–H⋯O contacts .
- Biological Relevance : Bromo and iodo analogs are pivotal in natural product synthesis (e.g., Combretastatin A-4), suggesting fluorinated derivatives may serve as bioisosteres in drug design .
Crystallographic and Physicochemical Properties
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Adopts a centrosymmetric dimeric motif (R₂²(8)) via O–H⋯O bonds. The methoxy group is coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid moiety is tilted at 78.15° .
- 2-(2-Methoxyphenyl)acetic Acid : Orthorhombic crystal system (Pbca) with unit cell parameters a = 14.2570 Å, b = 7.9250 Å, c = 29.8796 Å. Classical hydrogen bonds stabilize its lattice .
Acidity and Solubility Trends
- Fluorine Impact: The electronegativity of fluorine increases the acidity of the phenolic -OH group compared to non-fluorinated analogs. For instance, this compound is expected to have a lower pKa (~8–9) than 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (pKa ~10–11) due to inductive effects .
- Solubility : Polar substituents (-OH, -COOH) enhance water solubility, while hydrophobic groups (e.g., cyclohexyl in benzofuran derivatives) reduce it .
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